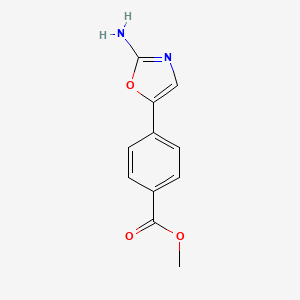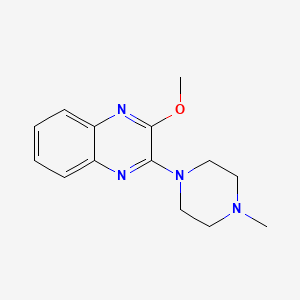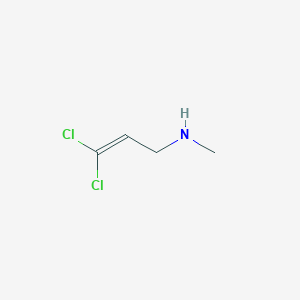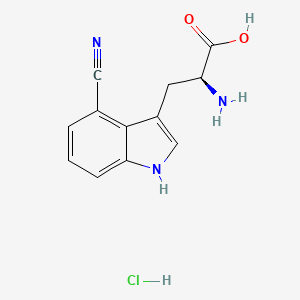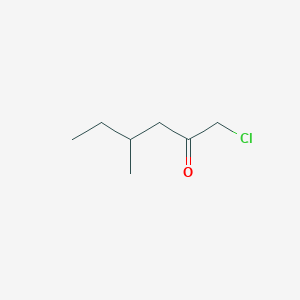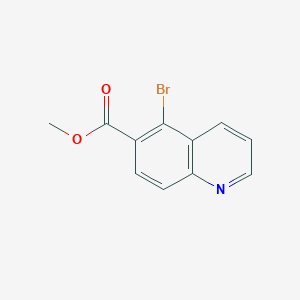
4-(Propylsulfanyl)butan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propylsulfanyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNS and a molecular weight of 183.74 g/mol . It is a hydrochloride salt form of 4-(propylsulfanyl)butan-2-amine, which is characterized by the presence of a propylsulfanyl group attached to a butan-2-amine backbone.
Méthodes De Préparation
The synthesis of 4-(propylsulfanyl)butan-2-amine hydrochloride typically involves the reaction of 4-(propylsulfanyl)butan-2-amine with hydrochloric acid. The reaction conditions may vary, but generally, the amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-(propylsulfanyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(propylsulfanyl)butan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving amine metabolism and function.
Industry: It can be used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-(propylsulfanyl)butan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can interact with receptors and enzymes, potentially affecting neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
4-(propylsulfanyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-(methylsulfanyl)butan-2-amine hydrochloride
- 4-(ethylsulfanyl)butan-2-amine hydrochloride
- 4-(butylsulfanyl)butan-2-amine hydrochloride These compounds share a similar structure but differ in the length of the alkyl chain attached to the sulfanyl group. The uniqueness of 4-(propylsulfanyl)butan-2-amine hydrochloride lies in its specific alkyl chain length, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C7H18ClNS |
|---|---|
Poids moléculaire |
183.74 g/mol |
Nom IUPAC |
4-propylsulfanylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-3-5-9-6-4-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
Clé InChI |
OARBTMSPOLYSLW-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



